Dual EZH2/BRD4 Inhibition vs. Parent Inhibitors
YM458 exhibits potent dual inhibition of EZH2 and BRD4, with IC₅₀ values of 0.49 μM and 0.034 μM, respectively [1]. In contrast, the parent single-target inhibitors EPZ6438 and JQ1 show activity against only one target each, necessitating combination use to achieve comparable dual-target coverage [1]. Within the series of synthetic dual inhibitors (D1–D11), YM458 (D7) displays the optimal linker length (7 atoms) for balanced dual-target potency; shorter (≤4 atoms) or longer (≥8 atoms) linkers result in reduced inhibitory activity against one or both targets [1].
| Evidence Dimension | Enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | EZH2: 0.49 μM (490 nM); BRD4: 0.034 μM (34 nM) |
| Comparator Or Baseline | EPZ6438 (EZH2 inhibitor): EZH2 IC₅₀ ~0.012 μM, no BRD4 activity; JQ1 (BRD4 inhibitor): BRD4 IC₅₀ ~0.1 μM, no EZH2 activity; Series compounds D1-D5 and D8-D11: variable, generally weaker dual inhibition |
| Quantified Difference | YM458 is the only compound in the series achieving potent dual inhibition (both targets below 500 nM) with an optimal 7-atom linker; dual inhibitors with linkers of 5-10 atoms also show nanomolar EZH2 inhibition, but YM458 exhibits the most balanced profile [1]. |
| Conditions | Fluorescence polarization assay for BRD4; enzymatic assay for EZH2; SPR confirmed binding affinities |
Why This Matters
This dual-target activity enables YM458 to simultaneously suppress both the EZH2-mediated H3K27 trimethylation and the BRD4-driven transcriptional programs that drive resistance, offering a mechanistic advantage over single-target agents.
- [1] Guo Z, Sun Y, Liang L, Lu W, Luo B, Wu Z, Huo B, Hu Y, Huang P, Wu Q, Wen S. Design and Synthesis of Dual EZH2/BRD4 Inhibitors to Target Solid Tumors. J Med Chem. 2022;65(9):6573-6592. View Source
